3-(Dimethylamino)-3-oxopropanoic acid
Overview
Description
“3-(Dimethylamino)-3-oxopropanoic acid” is a tertiary amino compound and a beta-amino acid . It is also known as N,N-dimethyl-beta-alanine . The CAS Number is 6300-04-5 and the molecular weight is 117.15 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .
Molecular Structure Analysis
The InChI code for “3-(Dimethylamino)-3-oxopropanoic acid” is 1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) and the InChI key is JMOXSQYGVIXBBZ-UHFFFAOYSA-N .
Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Physical And Chemical Properties Analysis
The boiling point of “3-(Dimethylamino)-3-oxopropanoic acid” is 140-142/0.15 Torr and the melting point is 143-144 .
Scientific Research Applications
Synthesis and Material Applications
3-(Dimethylamino)-3-oxopropanoic acid plays a crucial role in the synthesis of water-soluble thermo-sensitive resins. These resins exhibit a unique thermo-induced solubility change, becoming insoluble upon heating at specific temperatures. This property makes them suitable for chemical-free thermal laser imaging applications, offering a sustainable alternative for imaging technologies (Li An et al., 2015).
Chemical Synthesis and Organic Reactions
In chemical synthesis, the versatility of 3-(Dimethylamino)-3-oxopropanoic acid is showcased through its use in the preparation of imidazole-4-carboxylic acids. This process demonstrates the compound's utility in facilitating rapid syntheses under microwave-assisted conditions, showcasing its role in streamlining organic synthesis workflows (B. Henkel, 2004).
Physical and Chemical Property Studies
Research on mixtures containing 3-Dimethylamino-1-propylamine, a derivative of 3-(Dimethylamino)-3-oxopropanoic acid, focuses on their potential application in acidic gases separation processes. The study of binary and ternary amine mixtures provides valuable data on density, viscosity, and surface tension, essential for designing efficient separation processes (A. Blanco et al., 2017).
Novel Compound Synthesis
The compound is also involved in the synthesis of (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene]acetic Acid Derivatives. This synthesis demonstrates the compound's application in creating complex organic molecules, which could have implications in material science and pharmacology (Kazuhiro Kobayashi et al., 2008).
Apoptosis Inducers in Cancer Research
In the field of medicinal chemistry, derivatives of 3-(Dimethylamino)-3-oxopropanoic acid have been identified as potent apoptosis inducers. These compounds can significantly inhibit cell growth and induce apoptosis in cancer cells, showcasing the potential of 3-(Dimethylamino)-3-oxopropanoic acid derivatives in developing new anticancer agents (William E. Kemnitzer et al., 2004).
Safety And Hazards
The safety data sheet for a similar compound, Dimethylaminopropylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation .
Future Directions
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . This suggests potential future directions in the study of this compound and its derivatives.
properties
IUPAC Name |
3-(dimethylamino)-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-6(2)4(7)3-5(8)9/h3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDXGMLXZNIGBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288234 | |
Record name | 3-(Dimethylamino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylcarbamoyl)acetic acid | |
CAS RN |
42783-81-3 | |
Record name | 3-(Dimethylamino)-3-oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42783-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701288234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylcarbamoyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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